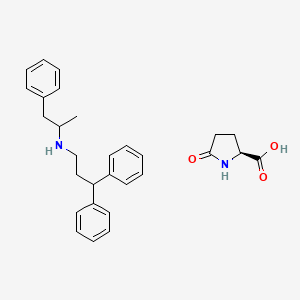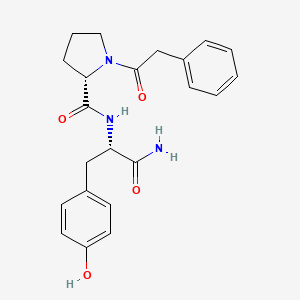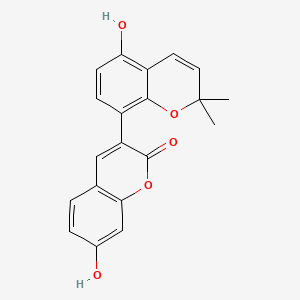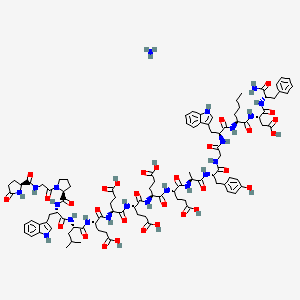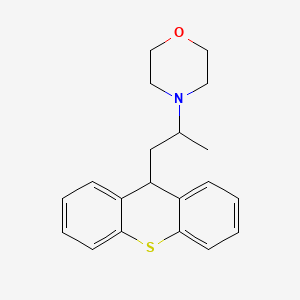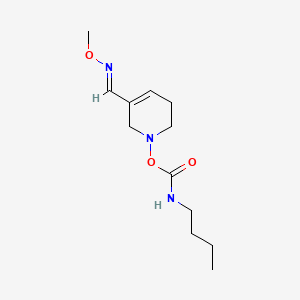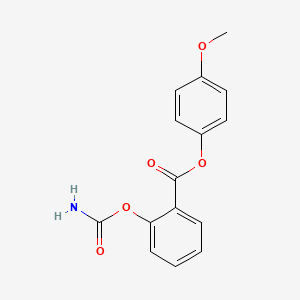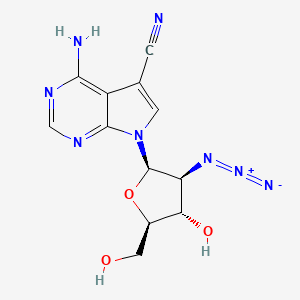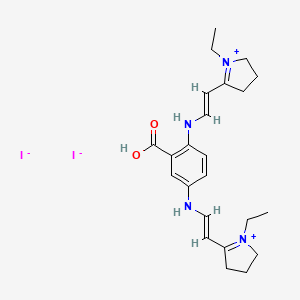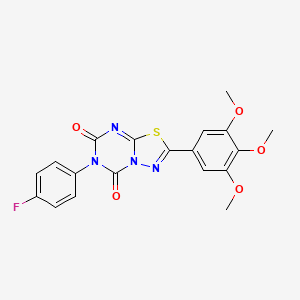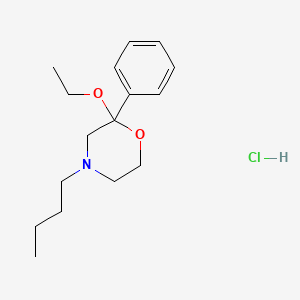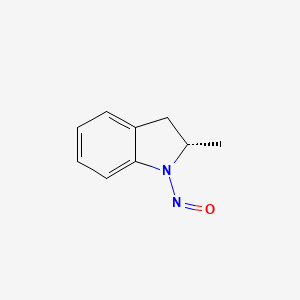
Octachloro-3-cyclohexenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octachloro-3-cyclohexenone is a chemical compound with the molecular formula C6Cl8O It is a highly chlorinated derivative of cyclohexenone, characterized by the presence of eight chlorine atoms attached to the cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octachloro-3-cyclohexenone typically involves the chlorination of cyclohexenone. One common method is the direct chlorination of cyclohexenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to achieve the desired level of chlorination. These reactions are typically conducted in an inert solvent like carbon tetrachloride or chloroform, and the reaction conditions are carefully monitored to prevent over-chlorination or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the highly reactive chlorine gas and other hazardous chemicals involved in the process.
Análisis De Reacciones Químicas
Types of Reactions
Octachloro-3-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated cyclohexenone derivatives. Substitution reactions can result in the formation of various functionalized cyclohexenone compounds.
Aplicaciones Científicas De Investigación
Octachloro-3-cyclohexenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex chlorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mecanismo De Acción
The mechanism of action of octachloro-3-cyclohexenone involves its interaction with various molecular targets. The highly electronegative chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: The parent compound, less chlorinated and less reactive.
Hexachlorocyclohexane: Another chlorinated derivative with different substitution patterns.
Tetrachlorocyclohexanone: A partially chlorinated analog with fewer chlorine atoms.
Uniqueness
Octachloro-3-cyclohexenone is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and potential biological activity. Its extensive chlorination makes it a valuable compound for studying the effects of multiple chlorine substitutions on chemical and biological behavior.
Propiedades
Número CAS |
53535-35-6 |
|---|---|
Fórmula molecular |
C6Cl8O |
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one |
InChI |
InChI=1S/C6Cl8O/c7-1-2(8)5(11,12)6(13,14)3(15)4(1,9)10 |
Clave InChI |
NWTAJAVTWCNAPO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C(=O)C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


